molecular formula C20H18N2O3 B2488719 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione CAS No. 102003-06-5

1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione

Cat. No. B2488719
CAS RN: 102003-06-5
M. Wt: 334.375
InChI Key: KERBPIDAWSRRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. While specific information on this exact compound is limited, research on similar compounds provides valuable insights.

Synthesis Analysis

Research on compounds with morpholine structures, such as in the study by Lin-han (2010), indicates that they can be synthesized using starting materials like morpholine, sulfur, and biphenyl-ethyl ketone under specific conditions like microwave irradiation. This process typically involves optimization of reaction conditions to achieve desired yields (Zhang Lin-han, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as the one conducted by Mendoza et al. (2009), often reveals details like the conformation of the morpholine ring and the dihedral angles between phenyl rings. Such studies are crucial for understanding the compound's spatial arrangement and potential reactivity (Angel Mendoza, David M Aparicio, et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are diverse. For example, studies like the one by Balaskar et al. (2016) show that morpholinium compounds can act as catalysts in condensation reactions, highlighting their potential reactivity and usefulness in various chemical processes (Ravi S. Balaskar, B. Shingate, et al., 2016).

Physical Properties Analysis

Physical properties of morpholine derivatives, such as those studied by Lin et al. (2012), often involve analyzing conformations and intermolecular interactions. This information is crucial for understanding how the compound behaves under different conditions (Hui Lin, Weiyao Wu, et al., 2012).

Chemical Properties Analysis

Chemical properties, such as antioxidant activities in morpholine derivatives, have been studied by Drapak et al. (2019). Their research highlights the significance of molecular descriptors like lipophilicity, polarisation, and energy parameters in determining antioxidant activity, offering insights into the chemical properties of morpholine-based compounds (І. Drapak, B. Zimenkovsky, et al., 2019).

Scientific Research Applications

Morpholine in Food Safety

Morpholine, a chemical used in wax coatings for fruits, has been examined for its dietary exposure and potential health concerns. A study in China analyzed morpholine concentrations in fruits and juices, determining that dietary exposure was lower than the acceptable daily intake, posing no health concerns (Cao et al., 2019).

Morpholine in Ophthalmology

Research has investigated the enhancement of corneal absorption for certain mydriatic solutions, highlighting the effectiveness of buffers like sodium borate and the potential benefits of adding viscolizers to increase the dilation effect, particularly in specific ethnic groups (Wang & Hammarlund, 1970).

Morpholine in Dermatology

Studies have explored contact allergies to Bioban P 1487, which contains active ingredients related to morpholine. Although both active ingredients in Bioban P 1487 are contact sensitizers, identifying the specific sensitizing hapten in patients with contact allergy remains challenging (Gruvgerger et al., 1996).

Morpholine in Anesthesia

Org 9426, a derivative of morpholine, has been assessed for its neuromuscular blocking effects in anaesthetized patients. The study suggests that Org 9426 could offer advantages in terms of the rate of development of good intubating conditions compared to existing agents (Wierda et al., 1990).

Morpholine in Cancer Research

Studies have investigated the bioavailability and pharmacokinetics of AVI-4126, a morpholino oligomer targeting c-MYC, in solid tumors. The research indicates the potential of using morpholino oligomers in human cancer clinical trials (Devi et al., 2005).

Morpholine in Neuro-Oncology

The efficacy of KRN8602, a morpholino anthracycline, has been assessed in malignant glioma patients, demonstrating modest activity with manageable toxicity. This suggests further evaluation in malignant glioma treatment might be beneficial (Kuratsu et al., 2000; Kuratsu et al., 1999).

properties

IUPAC Name

1-morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(20(24)22-10-12-25-13-11-22)17-15-8-4-5-9-16(15)21-18(17)14-6-2-1-3-7-14/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERBPIDAWSRRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.